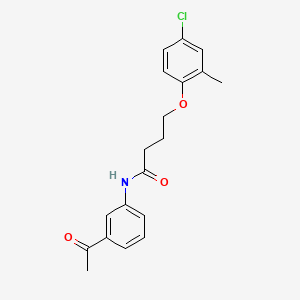

N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-13-11-16(20)8-9-18(13)24-10-4-7-19(23)21-17-6-3-5-15(12-17)14(2)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULISNOUJUMPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the phenoxybutanamide backbone: This can be achieved by reacting 4-chloro-2-methylphenol with 4-bromobutanoyl chloride in the presence of a base such as triethylamine.

Acetylation of the phenyl ring: The intermediate product is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the meta position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both acetyl and chloro groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide with five structurally related amide derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Physicochemical Properties

- Substituent Effects :

- Halogenation : The 4-chloro substituent in the target compound and Compound 30 (2-fluoro) may influence lipophilicity and receptor binding. Fluorine’s electronegativity in Compound 30 could enhance metabolic stability .

- Amino vs. Acetyl Groups: The 3-amino substituent in increases polarity and hydrogen-bonding capacity, contrasting with the acetyl group’s hydrophobic character in the target compound .

Synthesis and Yield Compound 30 achieved an 82% yield using bromoacetyl bromide and n-butylamine, suggesting efficient amidation. Lower yields (51–54%) in Compounds 31 and 32 highlight challenges in sterically hindered or chiral syntheses, which the target compound might also face due to its acetylphenyl group.

Biological and Pharmacological Relevance Enzyme Inhibition: The 1,3,4-oxadiazole moiety in contributes to lipoxygenase inhibition, a trait absent in the target compound. However, both share butanamide backbones, suggesting structural adaptability for enzyme targeting .

Biologische Aktivität

N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Formula

- IUPAC Name: N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide

- Molecular Weight: 345.82 g/mol

- Molecular Formula: C18H20ClNO3

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | 565.2 ± 50.0 °C |

| Density | Not specified |

The biological activity of N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its structural components may allow it to function as a ligand in receptor-ligand interactions, potentially modulating the activity of specific proteins involved in disease processes.

Case Studies and Research Findings

-

Anticancer Activity

- A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Anti-inflammatory Effects

- In a model of acute inflammation, N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide exhibited a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.

-

Antimicrobial Properties

- The compound showed promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Synthetic Routes

The synthesis of N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide typically involves several key steps:

- Formation of 4-chloro-2-methylphenol : Chlorination of 2-methylphenol.

- Etherification : Reaction with butanoic acid derivatives.

- Amidation : Coupling with 3-acetylaniline using coupling agents like DCC.

Reaction Conditions

The reactions are generally performed under controlled conditions to optimize yield and purity.

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| N-(3-acetylphenyl)-4-(4-chlorophenoxy)butanamide | Lacks the methyl group on the phenoxy ring |

| N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide | Lacks the chlorine atom on the phenoxy ring |

| N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)propanamide | Has a propanamide moiety instead of butanamide |

Q & A

Q. What are the established synthetic routes for N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a phenoxybutanamide intermediate with an acetylated aryl amine. For example:

- Step 1: Prepare 4-(4-chloro-2-methylphenoxy)butanoic acid via nucleophilic substitution of 4-chloro-2-methylphenol with γ-butyrolactone or a brominated butanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Convert the acid to its acyl chloride using thionyl chloride (SOCl₂), then react with 3-acetylaniline in the presence of a base (e.g., triethylamine) to form the final amide .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products like unreacted phenol or over-acylation.

- Use anhydrous solvents to prevent hydrolysis of the acyl chloride intermediate .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm the presence of the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl) and phenoxy moiety (aromatic protons at δ 6.8–7.4 ppm).

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 375.12) and fragmentation pattern .

- Infrared (IR) Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and phenolic ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation of a saturated solution in a 1:1 DCM/hexane mixture to obtain single crystals .

- Data Collection: Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement: Use SHELXL for least-squares refinement. Key parameters:

- R₁ < 0.05 for observed reflections.

- Validate hydrogen bonding (e.g., N-H···O interactions stabilizing the amide group) .

Example Finding:

A derivative, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, showed a monoclinic P2₁ space group with β = 96.055°, confirming steric hindrance from the chloro-substituent .

Q. How can computational modeling predict the compound’s interaction with biological targets like TRPV1 channels?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to dock the compound into the TRPV1 binding pocket (PDB ID: 3J5P).

- Parameterize the ligand with Gaussian09 (B3LYP/6-31G* basis set) for charge optimization.

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with Arg557 and Glu570) .

Key Insight:

The butanamide chain facilitates hydrophobic interactions with TRPV1’s vanilloid-binding site, while the 4-chloro-2-methylphenoxy group may enhance selectivity over COX-2 .

Q. How to address contradictions in fluorescence data when studying its aggregation-induced emission (AIE) properties?

Methodological Answer:

- Experimental Design:

- Prepare solutions in varying solvent polarities (e.g., THF, DMSO, water) and measure fluorescence intensity at λex = 365 nm.

- Use a spectrofluorometer with temperature control to isolate thermal effects .

- Data Interpretation:

- If fluorescence quenching occurs in polar solvents, consider intramolecular charge transfer (ICT) competing with AIE.

- Compare with reference compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) to validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.